![molecular formula C18H15N3OS2 B11093134 5-(4-methylphenyl)-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B11093134.png)
5-(4-methylphenyl)-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound belongs to the class of heterocyclic molecules, specifically thiazolopyrimidines. Its chemical structure features a fused thiazolo-pyrimidine ring system.
- The compound’s systematic name is 4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridine-2-carboxylic acid .
- It is a small organic molecule with the molecular formula C~8~H~10~N~2~O~2~S and a molecular weight of approximately 198.24 g/mol .
- The compound’s density is predicted to be 1.390 g/cm³ , and its boiling point is estimated at 383.7 °C .
Preparation Methods
- Synthetic routes for this compound involve the construction of the thiazolopyrimidine ring system.
- One common method is the condensation reaction between an appropriate aldehyde or ketone and a thioamide, followed by cyclization.
- Industrial production methods may vary, but they typically involve efficient and scalable synthetic routes.
Chemical Reactions Analysis
Reactivity: The compound can undergo various chemical reactions due to its functional groups.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and substituents present.
Scientific Research Applications
Medicinal Chemistry: Researchers explore derivatives of this compound as potential CDK2 inhibitors for cancer treatment.
Biological Studies: Investigating its effects on cell cycle progression, apoptosis, and enzymatic inhibition.
Mechanism of Action
- As a CDK2 inhibitor, it interferes with cell cycle regulation by binding to cyclin-dependent kinase 2 (CDK2).
- It disrupts cell division and proliferation pathways, leading to selective inhibition of tumor cells.
Comparison with Similar Compounds
Similar Compounds: Other thiazolopyrimidines, such as related derivatives with different substituents.
Uniqueness: Highlight its specific structural features and potential advantages over similar compounds.
Properties
Molecular Formula |
C18H15N3OS2 |
---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
5-(4-methylphenyl)-3-phenyl-2-sulfanylidene-5,6-dihydro-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C18H15N3OS2/c1-11-7-9-12(10-8-11)15-19-16-14(17(22)20-15)24-18(23)21(16)13-5-3-2-4-6-13/h2-10,15,19H,1H3,(H,20,22) |
InChI Key |
ZDLYCTHVBVAONV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.